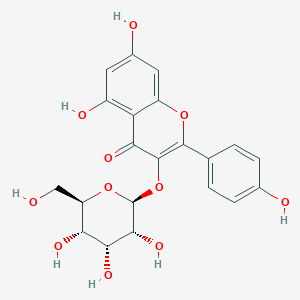
kaempferol 3-O-beta-D-allopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol 3-O-beta-D-allopyranoside is a glycosyloxyflavone that is kaempferol attached to a beta-D-allopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a monosaccharide derivative, a trihydroxyflavone and a glycosyloxyflavone. It derives from a beta-D-allose and a kaempferol.
Applications De Recherche Scientifique
Phytochemical Properties and Anti-aggregation Activity
- A study on the leek, Allium porrum L., identified kaempferol 3-O-beta-D-allopyranoside as one of the flavonoid glycosides based on the kaempferol aglycone. The isolated compounds demonstrated human platelet anti-aggregation activity, highlighting their potential in cardiovascular health applications (Fattorusso et al., 2001).
Antioxidant and Anti-inflammatory Effects
- Research has shown that kaempferol and its glycoside derivatives possess antioxidant properties. A study involving HL-60 cells treated with etoposide found that kaempferol and its derivatives modulated the expression level of genes related to oxidative stress reduction. This indicates their potential in managing oxidative stress-related conditions (Kluska et al., 2022).
- Another study highlighted the ability of kaempferol glycoside derivatives to suppress inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells, suggesting their role in anti-inflammatory therapies (Hwang et al., 2019).
Anticancer Activity
- Kaempferol and its glycoside derivatives have shown potential in cancer research. They are known to exert antitumor properties by affecting proliferation and apoptosis of cancer cells, as demonstrated in studies involving human promyelocytic leukemia (HL-60) cells (Kluska et al., 2021).
- Additionally, kaempferol's anticancer effect is mediated through different modes of action, including anti-proliferation, apoptosis induction, and the generation of reactive oxygen species (ROS). This is supported by its impact on molecular targets such as p53 and STAT3 (Rajendran et al., 2014).
Cytoprotective and Antidiabetic Effects
- A 2011 study revealed kaempferol's cytoprotective effects on pancreatic beta-cells, suggesting its potential in the management of type 2 diabetes. It improved viability, inhibited cellular apoptosis, and enhanced insulin secretory function in beta-cells exposed to chronic high glucose (Zhang & Liu, 2011).
Potential in Neuroprotective Therapies
- Kaempferol has also been studied for its neuroprotective effects. A study involving rotenone-mediated acute toxicity models found that kaempferol enhanced mitochondrial turnover by autophagy, which could have implications for Parkinson's disease treatment (Filomeni et al., 2012).
Propriétés
Nom du produit |
kaempferol 3-O-beta-D-allopyranoside |
|---|---|
Formule moléculaire |
C21H20O11 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17-,18-,21+/m1/s1 |
Clé InChI |
JPUKWEQWGBDDQB-IDRAQACASA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)

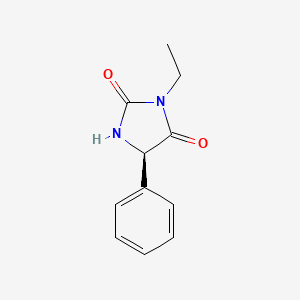
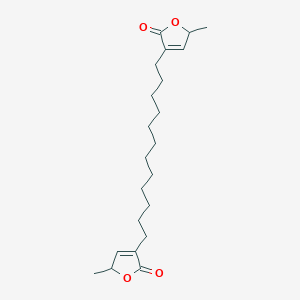
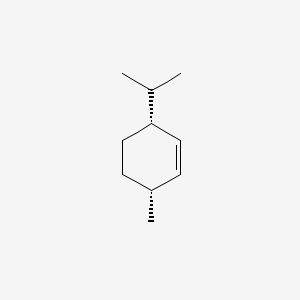
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

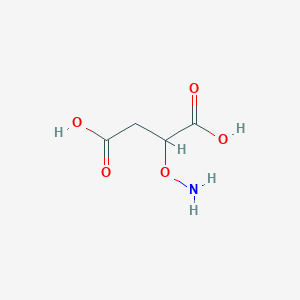
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)